molecular formula C10H9N3O B1408382 2-(Pyridin-4-yloxy)pyridin-3-amine CAS No. 1935288-80-4

2-(Pyridin-4-yloxy)pyridin-3-amine

Cat. No. B1408382
CAS RN: 1935288-80-4
M. Wt: 187.2 g/mol
InChI Key: WMMAYQUGWNYTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Step 2 : Condensation of the intermediates with various 2-aminopyridines yields the final 2-(Pyridin-4-yloxy)pyridin-3-amine compounds .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring (with a substituent at position 4) linked to another pyridine ring (with an oxygen atom at position 3). The presence of the pyridin-4-yloxy moiety imparts unique properties to the molecule .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Further studies are needed to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain IR, NMR, and UV-Vis spectra for characterization .

Mechanism of Action

2-(Pyridin-4-yloxy)pyridin-3-amine may interact with specific biological targets. Notably, it has been evaluated as a selective inhibitor of cyclooxygenase-2 (COX-2). Docking studies suggest that it binds well to the COX-2 active site, forming hydrogen bonds with key residues. Its potency against COX-2 makes it a promising candidate for anti-inflammatory therapy .

Safety and Hazards

  • Handling Precautions : Follow standard laboratory safety protocols when handling the compound .

Future Directions

  • Clinical Trials : If promising, proceed to clinical trials for potential therapeutic use .

properties

IUPAC Name

2-pyridin-4-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMAYQUGWNYTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yloxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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